Ethylenediamine dinitrate
Overview
Description
Ethylenediamine dinitrate: is an organic compound with the chemical formula C₂H₈N₂·2HNO₃. It is a derivative of ethylenediamine, where the amine groups are protonated by nitric acid, forming a dinitrate salt. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Scientific Research Applications
Ethylenediamine dinitrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy formulations.
Safety and Hazards
Ethylenediamine is toxic and has serious adverse health effects when inhaled . It can cause severe skin burns and eye damage, respiratory irritation, allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed or in contact with skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenediamine dinitrate can be synthesized by reacting ethylenediamine with nitric acid. The reaction typically involves the gradual addition of concentrated nitric acid to a solution of ethylenediamine under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic and should be carried out with proper cooling and stirring to ensure safety and complete reaction.
Industrial Production Methods: In industrial settings, the production of 1,2-ethanediamine, dinitrate involves the use of large-scale reactors with precise temperature and concentration controls. The process may include steps such as:
- Mixing ethylenediamine with a stoichiometric amount of nitric acid.
- Maintaining the reaction mixture at a controlled temperature.
- Isolating the product by crystallization or solvent extraction methods.
Chemical Reactions Analysis
Types of Reactions: Ethylenediamine dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to regenerate ethylenediamine.
Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroethylenediamine derivatives.
Reduction: Ethylenediamine.
Substitution: Various substituted ethylenediamine derivatives.
Mechanism of Action
The mechanism of action of 1,2-ethanediamine, dinitrate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and stability.
Pathways Involved: It may influence biochemical pathways related to nitric oxide release and amine metabolism. The nitrate groups can be metabolized to release nitric oxide, which has various physiological effects.
Comparison with Similar Compounds
Ethylenediamine: The parent compound of 1,2-ethanediamine, dinitrate, used widely in chemical synthesis.
Diethylenetriamine: A related compound with an additional amine group, used in similar applications.
Triethylenetetramine: Another related compound with more amine groups, offering different reactivity and applications.
Uniqueness: Ethylenediamine dinitrate is unique due to its dinitrate structure, which imparts distinct chemical properties such as enhanced reactivity and potential for nitric oxide release. This makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
20829-66-7 |
---|---|
Molecular Formula |
C2H9N3O3 |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
ethane-1,2-diamine;nitric acid |
InChI |
InChI=1S/C2H8N2.HNO3/c3-1-2-4;2-1(3)4/h1-4H2;(H,2,3,4) |
InChI Key |
HODPISPVTPCXIU-UHFFFAOYSA-N |
SMILES |
C(CN)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Canonical SMILES |
C(CN)N.[N+](=O)(O)[O-] |
20829-66-7 | |
Related CAS |
107-15-3 (Parent) |
Synonyms |
1,2-diaminoethane 1,2-ethanediamine edamine ethane-1,2-diamine ethyl diamine ethylenediamine ethylenediamine (1:1) sulfate ethylenediamine (1:1) sulfite ethylenediamine conjugate acid ethylenediamine dihydrobromide ethylenediamine dihydrochloride ethylenediamine dihydrogen iodide ethylenediamine dihydroiodide ethylenediamine dinitrate ethylenediamine hydrochloride ethylenediamine monohydrochloride ethylenediamine phosphate ethylenediamine sulfate ethylenediamine, 3H-labeled cpd |
Origin of Product |
United States |
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